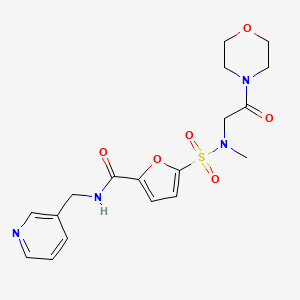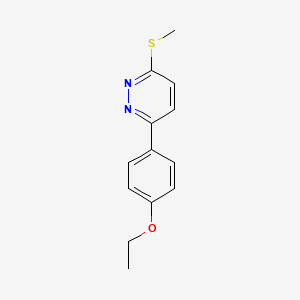![molecular formula C23H22F3NO6 B2880601 3-(3-methoxyphenoxy)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951962-89-3](/img/structure/B2880601.png)
3-(3-methoxyphenoxy)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methoxyphenoxy)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C23H22F3NO6 and its molecular weight is 465.425. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methoxyphenoxy)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxyphenoxy)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photochromic Properties
The study of photochromic [1,3]oxazines, which share a common molecular skeleton to the compound , reveals insights into their photochemical properties both in solution and within rigid polymer matrices. These properties are influenced by substituents on the [1,3]oxazine ring and the fused heterocycles, affecting their quantum yields and the photoinduced processes involved in the opening and closing of the oxazine ring. Such research underscores the potential of these compounds in developing photoresponsive materials (Deniz et al., 2009).
Synthetic Transformations
The synthesis of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine from a specific reaction showcases the compound's versatility as a precursor to other valuable chemical entities. This illustrates the compound's role in organic synthesis, contributing to the generation of diverse molecular architectures (Nicolaides et al., 1996).
Role in Heterocyclic Chemistry
The synthesis and study of 3,4-Dihydro-benz[1,3]oxazine derivatives from specific precursors under Friedel-Crafts conditions exemplify the importance of such compounds in heterocyclic chemistry. These derivatives are fundamental to understanding the chemical behavior of oxazine rings and exploring their potential applications in developing new therapeutic agents or materials (Buttke et al., 1993).
Polymer Chemistry Applications
Research into poly[2-methoxy-4,6-di(p,p′-isopropylidene diphenyloxy)-s-triazine] synthesizes by interfacial polycondensation demonstrates the compound's potential application in polymer chemistry. It highlights how modifications at the molecular level can significantly influence the solubility, molecular weight, and other polymer properties, contributing to the development of advanced materials with specific functionalities (Shah, 1984).
Allelochemicals in Agriculture
The isolation and synthesis of compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton from the Poaceae family underline the compound's relevance in agriculture. These compounds, exhibiting phytotoxic, antimicrobial, and insecticidal properties, highlight the potential for developing natural herbicides or pest control agents, contributing to sustainable agricultural practices (Macias et al., 2006).
Eigenschaften
IUPAC Name |
3-(3-methoxyphenoxy)-9-(3-methoxypropyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3NO6/c1-29-10-4-9-27-12-17-18(31-13-27)8-7-16-19(28)21(22(23(24,25)26)33-20(16)17)32-15-6-3-5-14(11-15)30-2/h3,5-8,11H,4,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMQMZMSHNTJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC(=C4)OC)C(F)(F)F)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenoxy)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide](/img/structure/B2880519.png)
![1'-(5-Chloro-2-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2880520.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-diethylprop-2-enamide](/img/structure/B2880524.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2880525.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-phenylbutanamide](/img/structure/B2880526.png)
![N-(3-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2880527.png)

![3-Benzylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2880532.png)

![7-methyl-3-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2880536.png)
![1-benzyl-N-(3-ethoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2880537.png)
![1-(4-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2880538.png)
![(E)-N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2880541.png)